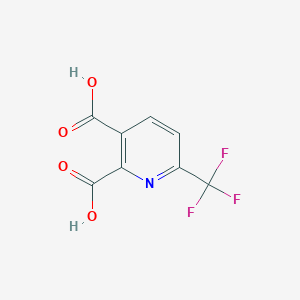

6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid

Description

BenchChem offers high-quality 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(trifluoromethyl)pyridine-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO4/c9-8(10,11)4-2-1-3(6(13)14)5(12-4)7(15)16/h1-2H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJKAVDDRGVIQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)O)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30547832 | |

| Record name | 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90376-94-6 | |

| Record name | 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic Acid

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of specific functional groups is paramount to tuning the pharmacological profile of a lead compound. 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid emerges as a molecule of significant interest, presenting a trifunctional scaffold that combines the features of a pyridine ring, a potent electron-withdrawing trifluoromethyl group, and two vicinal carboxylic acid moieties. This unique combination makes it an attractive building block for the synthesis of novel therapeutics. The trifluoromethyl group is renowned for its ability to enhance metabolic stability, improve membrane permeability, and increase binding affinity, while the dicarboxylic acids offer multiple points for derivatization and can act as crucial hydrogen bond donors/acceptors or metal chelators.

This guide provides a comprehensive technical overview of the essential physicochemical properties of 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid. As experimental data for this specific compound is not widely published, we will focus on its predicted characteristics and, more importantly, provide detailed, field-proven methodologies for its empirical determination and characterization. This document is intended for researchers, medicinal chemists, and drug development professionals who require a robust understanding and practical framework for working with this and similar novel chemical entities.

Section 1: Chemical Identity and Predicted Properties

A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent experimental work. These identifiers and computed properties provide the initial framework for experimental design.

Molecular Identifiers

The foundational data for 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid is summarized below.

| Identifier | Value | Source |

| IUPAC Name | 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid | - |

| CAS Number | 90376-94-6 | - |

| Molecular Formula | C₈H₄F₃NO₄ | - |

| Molecular Weight | 235.12 g/mol | - |

| Canonical SMILES | O=C(O)C1=CC=C(C(F)(F)F)N=C1C(=O)O | - |

| InChI Key | LXJKAVDDRGVIQD-UHFFFAOYSA-N | - |

Predicted Physicochemical Properties

Computational models provide valuable estimations of a compound's behavior, guiding initial experimental design. The strongly acidic nature of the carboxylic acids and the lipophilic, electron-withdrawing trifluoromethyl group are expected to be the dominant influences on these properties.

| Property | Predicted Value | Rationale & Implication for Drug Discovery |

| logP | 0.75 | The positive value, influenced by the CF₃ group, suggests moderate lipophilicity for the neutral species. This is a critical parameter for predicting membrane permeability and oral absorption. |

| pKa Values | pKa₁ ≈ 2-3, pKa₂ ≈ 4-5, pKa₃ (Pyridine N) ≈ 1-2 | The two carboxylic acid groups are expected to be strongly acidic, with the first pKa lowered by the electron-withdrawing effects of the adjacent pyridine nitrogen and the CF₃ group. The pyridine nitrogen is expected to be weakly basic due to these same effects. These values are critical for predicting the compound's charge state, solubility, and receptor interactions at physiological pH (7.4). |

| Aqueous Solubility | pH-dependent | Solubility will be lowest at a pH between the pKa of the pyridine nitrogen and the first carboxylic acid, where the molecule is neutral (zwitterionic). Solubility is expected to increase significantly at pH > 6 as the dicarboxylate is formed. Poor aqueous solubility is a major hurdle in drug development. |

Section 2: The Characterization Workflow: A Methodological Blueprint

For a novel compound such as this, a systematic workflow is essential to build a complete physicochemical profile. This process ensures that each property is determined with accuracy and precision, providing a self-validating dataset for decision-making in a drug discovery pipeline.

Caption: A logical workflow for the comprehensive characterization of a novel chemical entity.

Section 3: Experimental Protocols for Core Properties

The following sections detail the standard, robust methodologies for determining the most critical physicochemical parameters. The rationale behind each experimental choice is explained from the perspective of a drug development scientist.

Determination of Acid Dissociation Constants (pKa)

Expertise & Causality: The pKa values are arguably the most influential physicochemical parameter for an ionizable drug candidate. They dictate the charge state of the molecule at any given pH, which directly impacts solubility, membrane permeability, target binding, and formulation strategy. For 6-(trifluoromethyl)pyridine-2,3-dicarboxylic acid, we expect three pKa values corresponding to the two carboxylic acids and the pyridine nitrogen. Potentiometric titration is the gold-standard method due to its high precision and ability to resolve multiple pKa values.[1]

Protocol: Potentiometric Titration

-

Preparation:

-

Prepare a 0.1 M solution of standardized NaOH (carbonate-free).

-

Prepare a 0.1 M solution of standardized HCl.[2]

-

Calibrate a pH meter with at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).

-

Accurately weigh ~25 mg of the compound and dissolve it in ~50 mL of 0.15 M KCl solution to maintain constant ionic strength.[3] If solubility is low, a co-solvent (e.g., methanol, DMSO) may be used, but the apparent pKa (pₛKa) will need to be corrected.

-

-

Titration Procedure:

-

Place the sample solution in a jacketed beaker maintained at 25 °C and stir gently.

-

Immerse the calibrated pH electrode into the solution.[2]

-

To determine the acidic pKa values, titrate the solution with the standardized 0.1 M NaOH, adding small aliquots (e.g., 0.05 mL). Record the pH value after each addition, ensuring the reading is stable.[4]

-

Continue the titration past the second equivalence point.

-

To determine the basic pKa of the pyridine, a separate titration starting from an acidified solution and titrating with NaOH may be necessary for clearer resolution.

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of titrant added (x-axis).

-

Calculate the first derivative (ΔpH/ΔV) to precisely locate the equivalence points (where the derivative is maximal).

-

The pKa values are determined from the pH at the half-equivalence points. For a diprotic acid, pKa₁ is the pH at the first half-equivalence point, and pKa₂ is the pH at the second half-equivalence point.

-

Specialized software can be used to refine pKa values by fitting the entire titration curve.

-

Determination of Aqueous Solubility

Expertise & Causality: Aqueous solubility is a critical determinant of a drug's bioavailability and developability. For an ionizable compound, solubility is highly pH-dependent. The thermodynamic shake-flask method, as described in OECD Guideline 105, is the definitive method for determining this property because it measures the true equilibrium solubility.[5][6]

Protocol: Shake-Flask Method (OECD 105)

-

Preparation:

-

Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7.4, 9).

-

Develop and validate a quantitative analytical method for the compound, typically reverse-phase HPLC with UV detection.[7] This includes establishing linearity, accuracy, and precision.

-

-

Equilibration:

-

Add an excess amount of the solid compound to vials containing each buffer (e.g., 5 mg in 1 mL). The goal is to have undissolved solid remaining at equilibrium.

-

Agitate the vials in a temperature-controlled shaker (e.g., 25 °C) for a sufficient time to reach equilibrium. A preliminary test should establish this time; 24 to 48 hours is typical.[7]

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot from the supernatant. Immediately filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

-

Dilute the filtrate as necessary and analyze the concentration using the pre-validated HPLC method.

-

-

Validation:

-

The concentration should be confirmed by taking samples at successive time points (e.g., 24h and 48h) to ensure equilibrium has been reached. The values should be consistent.

-

Determination of Lipophilicity (logP / logD)

Expertise & Causality: Lipophilicity, the affinity of a compound for a lipid-like environment, is a key predictor of its ADME (Absorption, Distribution, Metabolism, Excretion) properties. For neutral compounds, this is measured as the partition coefficient (logP). For ionizable compounds like ours, the distribution coefficient (logD) at a specific pH (typically physiological pH 7.4) is more relevant. The shake-flask method (OECD Guideline 107) is the most reliable technique.[8][9]

Protocol: Shake-Flask Method (OECD 107)

-

Preparation:

-

Use high-purity n-octanol and water (or a pH 7.4 buffer for logD).

-

Pre-saturate the n-octanol with the aqueous phase and vice-versa by mixing them vigorously for 24 hours and then allowing them to separate.

-

Prepare a stock solution of the compound in the aqueous phase. The concentration should not exceed 0.01 M.[10]

-

-

Partitioning:

-

In a suitable vessel, combine a known volume of the aqueous stock solution with a known volume of the pre-saturated n-octanol. The volume ratio should be adjusted based on the expected logP/D to ensure quantifiable amounts of the compound in both phases.[11][12]

-

Shake the vessel at a constant temperature (25 °C) until equilibrium is reached (typically 1-24 hours).

-

-

Phase Separation & Analysis:

-

Separate the two phases by centrifugation.[10]

-

Carefully sample each phase.

-

Analyze the concentration of the compound in both the aqueous and n-octanol phases using a validated analytical method (e.g., HPLC-UV).

-

-

Calculation:

-

The logD is calculated as: logD = log₁₀ ( [Compound]octanol / [Compound]aqueous )

-

Section 4: Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are non-negotiable steps. The following techniques provide a complete picture of the molecule's identity and quality.

Predicted Spectroscopic Signatures

| Technique | Expected Observations |

| ¹H NMR | - Two signals in the aromatic region (7-9 ppm), likely doublets, corresponding to the two protons on the pyridine ring. - A very broad signal (>10 ppm) for the two acidic carboxylic acid protons, which may exchange with solvent. |

| ¹³C NMR | - Eight distinct signals are expected. - Two signals for the C=O of the carboxylic acids (~165-175 ppm). - Five signals for the pyridine ring carbons. - One signal for the CF₃ carbon, which will appear as a quartet due to C-F coupling. |

| ¹⁹F NMR | - A single, sharp signal for the three equivalent fluorine atoms of the CF₃ group. |

| FT-IR | - A very broad O-H stretch from ~2500-3300 cm⁻¹ (characteristic of carboxylic acid dimers). - A sharp C=O stretch around 1700-1730 cm⁻¹. - Strong C-F stretching bands in the 1100-1300 cm⁻¹ region. - Aromatic C=C and C=N stretching bands from ~1400-1600 cm⁻¹. |

| Mass Spec (ESI+) | - Expected [M+H]⁺ peak at m/z = 236.02. |

Purity Determination by HPLC

Expertise & Causality: High-performance liquid chromatography (HPLC) is the definitive technique for assessing the purity of a small molecule. For a polar, acidic compound, reverse-phase chromatography with an acidic mobile phase is the standard approach. This ensures the carboxylic acids are protonated and well-retained on a C18 column.

Protocol: General Reverse-Phase HPLC Method

-

Column: C18, 4.6 x 150 mm, 3 or 5 µm particle size.[13]

-

Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% of the same acid.[14]

-

Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and ramp to a high percentage of Mobile Phase B (e.g., 95%) over 10-15 minutes to elute the compound and any less polar impurities.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector, monitoring at a wavelength of maximum absorbance (e.g., 254 nm or determined by a UV scan).

-

Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Conclusion

6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid is a compound with high potential as a scaffold in drug discovery and materials science. While detailed experimental data is sparse, its physicochemical profile can be reliably predicted based on its constituent functional groups. The true characterization, however, lies in empirical measurement. The gold-standard, validated protocols outlined in this guide—potentiometric titration for pKa, the shake-flask method for solubility and lipophilicity, and a suite of spectroscopic and chromatographic techniques for identity and purity—provide a robust and self-validating framework for any researcher. By systematically applying these methodologies, scientists can build the comprehensive dataset required to unlock the full potential of this versatile molecule.

References

A consolidated list of all sources cited within this document.

-

OECD (1995), Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]

-

Creative Bioarray, Protocol for Determining pKa Using Potentiometric Titration. URL: [Link]

-

OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]

-

FILAB, Solubility testing in accordance with the OECD 105. URL: [Link]

-

Situ Biosciences, OECD 105 - Water Solubility. URL: [Link]

-

DergiPark, Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. URL: [Link]

-

Biotecnologie BT, Determination of the Partition Coefficient n-octanol/water. URL: [Link]

-

Venzmer, J. (2023), Water-soluble or Not? A Simple Question Difficult to Answer. URL: [Link]

-

ECETOC, APPENDIX A: MEASUREMENT OF ACIDITY (pKA). URL: [Link]

-

East Stroudsburg University (2008), Potentiometric Titration of an Unknown Weak Monoprotic Acid. URL: [Link]

-

Babić, S., et al. (2007), Determination of pKa values of active pharmaceutical ingredients. URL: [Link]

-

Regulations.gov (2014), Water Solubility (Flask Method) acc. to OECD 105. URL: [Link]

-

Phytosafe, OECD 107, OECD 117 and OECD 123 - Partition coefficient (n-octanol/ water). URL: [Link]

-

Reinstadler, D., et al. (2020), Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins, Journal of Chemical & Engineering Data. URL: [Link]

-

SciSpace, Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. URL: [Link]

-

Kříž, Z., et al. (2006), A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column, Analytical and Bioanalytical Chemistry. URL: [Link]

-

Haddad, P. R., et al. (2012), Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. URL: [Link]

- Google Patents, HPLC method for purifying organic compounds.

Sources

- 1. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. asdlib.org [asdlib.org]

- 5. filab.fr [filab.fr]

- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. biotecnologiebt.it [biotecnologiebt.it]

- 9. agroscope.admin.ch [agroscope.admin.ch]

- 10. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 11. scispace.com [scispace.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]

Acidity and pKa Values of 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic Acid: A Comprehensive Analysis for Drug Development Professionals

An In-Depth Technical Guide

Abstract

The ionization constant (pKa) is a critical physicochemical parameter that governs the behavior of a molecule in a biological system, profoundly influencing its solubility, absorption, distribution, metabolism, and excretion (ADME). This guide provides a detailed examination of the acidity of 6-(trifluoromethyl)pyridine-2,3-dicarboxylic acid, a heterocyclic compound with structural motifs of interest in medicinal chemistry. We will explore the intricate interplay of electronic effects that dictate its ionization behavior, provide a robust framework for predicting its pKa values, and present detailed, field-proven protocols for their empirical determination. This document is intended for researchers, medicinal chemists, and drug development professionals who require a deep, mechanistic understanding of this compound's properties.

Introduction: The Critical Role of pKa in Drug Design

6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid is a complex organic molecule featuring a pyridine core, two adjacent carboxylic acid groups, and a strongly electron-withdrawing trifluoromethyl substituent. The incorporation of a trifluoromethyl (CF3) group is a common strategy in medicinal chemistry to enhance metabolic stability and modulate physicochemical properties such as lipophilicity and acidity.[1] Understanding the pKa values of this polyprotic acid is paramount, as the charge state of the molecule at physiological pH (typically ~7.4) will dictate its interaction with biological targets, membrane permeability, and overall pharmacokinetic profile.[1] This guide dissects the structural and electronic factors that control the acidity of this molecule and provides the necessary protocols for accurate pKa determination.

Molecular Structure and Analysis of Ionizable Groups

The acidity of 6-(trifluoromethyl)pyridine-2,3-dicarboxylic acid is determined by the ionization of its three potential acidic/basic centers: the two carboxylic acid groups (-COOH) at positions 2 and 3, and the pyridine ring nitrogen.

-

Carboxylic Acids (C2 and C3): These are the primary acidic centers, each capable of donating a proton. Their acidity is significantly modulated by their proximity to each other and to the other functional groups on the pyridine ring.

-

Trifluoromethyl Group (C6): This group is not ionizable but plays a crucial role in modulating the acidity of the other groups through its powerful electronic influence.

-

Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom imparts basic properties, allowing it to accept a proton. However, its basicity is substantially diminished by the electron-withdrawing substituents.

The ionization of this molecule occurs in a stepwise manner, as illustrated below.

Caption: Stepwise deprotonation of 6-(trifluoromethyl)pyridine-2,3-dicarboxylic acid.

Causality of Acidity: A Deep Dive into Electronic Effects

The pKa values of this molecule are a direct consequence of the stability of its various conjugate bases. This stability is governed by a combination of inductive and resonance effects, as well as intramolecular interactions.

-

Inductive Effect (-I): The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in medicinal chemistry.[2] Its strong -I effect, arising from the high electronegativity of the three fluorine atoms, pulls electron density away from the pyridine ring.[3] This withdrawal of electron density significantly stabilizes the negative charge of the carboxylate anions formed upon deprotonation, thereby increasing the acidity (lowering the pKa) of both carboxylic acid groups.[3] Similarly, the electronegative nitrogen atom in the pyridine ring and the adjacent carboxyl groups also exert an electron-withdrawing inductive effect, further enhancing acidity.[4]

-

Proximity and Electrostatic Effects: The two carboxylic acid groups are vicinal (on adjacent carbons). The inductive effect of one carboxyl group enhances the acidity of the other, making the first proton easier to remove (lower pKa1).[4] However, once the first proton is lost, the resulting negative charge on the carboxylate anion makes it electrostatically more difficult to remove the second proton from the adjacent carboxyl group, leading to a significantly higher pKa2.[4]

-

Reduced Basicity of Pyridine Nitrogen: The combined electron-withdrawing power of two carboxylic acid groups and a trifluoromethyl group drastically reduces the electron density on the pyridine nitrogen. This severely curtails its ability to act as a base, meaning the pKa for the protonation of the nitrogen will be very low (likely less than 1).

Predicted pKa Values and Rationale

The addition of the 6-trifluoromethyl group is expected to substantially lower both pKa values due to its potent, long-range inductive effect.

| Ionization Step | Predicted pKa Range | Rationale |

| pKa1 (First COOH) | 1.5 - 2.0 | The strong -I effect of the CF3 group significantly enhances the acidity of the carboxylic acids. This value will be markedly lower than the pKa1 of quinolinic acid (2.43).[3][5] |

| pKa2 (Second COOH) | 3.8 - 4.3 | While electrostatic repulsion from the first carboxylate raises this pKa relative to pKa1, the CF3 group's influence will still make this proton significantly more acidic than the second proton of quinolinic acid (4.76).[4][5] |

| pKa0 (Pyridine N) | < 1.0 | The pyridine nitrogen's basicity is severely suppressed by three potent electron-withdrawing groups, making it a very weak base that is only protonated in strongly acidic conditions. |

Experimental Determination of pKa: A Self-Validating Protocol

Theoretical predictions provide a valuable starting point, but for regulatory submissions and definitive structure-activity relationship (SAR) studies, empirical determination is essential. Potentiometric titration is the gold-standard method due to its precision and reliability.[6][7]

Principle of Potentiometric Titration

This method involves the gradual addition of a standardized strong base (titrant) to a solution of the acidic analyte.[8] The pH of the solution is monitored continuously with a calibrated pH electrode. A plot of pH versus the volume of titrant added yields a titration curve. The pKa value for an acidic group is equal to the pH at the point where half of that group has been neutralized (the half-equivalence point).[9] For a diprotic acid, two distinct equivalence points and two half-equivalence points will be observed.

Experimental Workflow Diagram

Caption: Workflow for pKa determination via potentiometric titration.

Detailed Step-by-Step Methodology

Materials and Equipment:

-

6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid (high purity)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH), analytical grade

-

Potassium chloride (KCl), analytical grade

-

Standard pH buffers (e.g., pH 4.01, 7.00, 10.01)

-

Deionized, CO2-free water

-

Analytical balance

-

Volumetric flasks and pipettes (Class A)

-

Autotitrator or manual burette

-

High-precision pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Temperature probe/water bath

Protocol:

-

Solution Preparation (Self-Validation Step 1):

-

Titrant: Prepare an approximately 0.1 M NaOH solution using CO2-free deionized water. Standardize this solution against a primary standard (e.g., potassium hydrogen phthalate, KHP) to determine its exact concentration. Accurate titrant concentration is critical for trustworthy results.

-

Ionic Strength Adjustor: Prepare a 0.15 M KCl solution. Maintaining constant ionic strength minimizes variations in activity coefficients.

-

Analyte Solution: Accurately weigh a sample of 6-(trifluoromethyl)pyridine-2,3-dicarboxylic acid to prepare a solution of approximately 1-5 mM in the 0.15 M KCl solution. The concentration must be high enough to yield a clear titration curve but low enough to ensure complete dissolution.[6]

-

-

Instrument Calibration (Self-Validation Step 2):

-

Calibrate the pH meter using at least three standard buffers that bracket the expected pKa values (e.g., pH 4.01, 7.00, and 10.01). Ensure the electrode is responding correctly with a slope >95%.[9]

-

Equilibrate the entire system (analyte solution, electrode, titrant) to a constant temperature (e.g., 25 °C), as pKa is temperature-dependent.

-

-

Titration Procedure:

-

Pipette a known volume (e.g., 20.00 mL) of the analyte solution into a thermostatted titration vessel.

-

Immerse the calibrated pH electrode and a temperature probe. Begin gentle stirring.

-

Add the standardized NaOH titrant in small, precise increments (e.g., 0.02-0.05 mL).

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[9]

-

Continue the titration until the pH is well past the second expected equivalence point (e.g., to pH 11-12).

-

-

Data Analysis (Self-Validation Step 3):

-

Titration Curve: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).

-

Equivalence Points: The equivalence points (Veq1 and Veq2), where the slope is steepest, can be precisely located by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) against the titrant volume. The peaks of the first derivative curve correspond to the equivalence points.[10]

-

pKa Determination:

-

The first pKa (pKa1) is the pH value on the titration curve corresponding to half the volume of the first equivalence point (Veq1 / 2).

-

The second pKa (pKa2) is the pH value on the titration curve corresponding to the volume midway between the first and second equivalence points: V = Veq1 + (Veq2 - Veq1) / 2.

-

-

Replication: Perform the titration in triplicate to ensure reproducibility and report the mean and standard deviation for each pKa value.

-

Conclusion

6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid is a highly acidic molecule due to the synergistic electron-withdrawing effects of its trifluoromethyl group, pyridine nitrogen, and adjacent carboxyl functionalities. Our theoretical analysis predicts two acidic pKa values, pKa1 ≈ 1.5-2.0 and pKa2 ≈ 3.8-4.3, which are significantly lower than those of the parent quinolinic acid. For any application in drug discovery and development, these predicted values must be confirmed through rigorous experimental determination. The detailed potentiometric titration protocol provided herein offers a robust, self-validating system for obtaining precise and trustworthy pKa values, which are indispensable for building accurate ADME models and advancing rational drug design.

References

- Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. (2019). MDPI.

- Acid Dissociation Constant Calculator | pKa Prediction Software. ACD/Labs.

- Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. (2018).

- Electronic Effects I Acidic strength of dicarboxylic acids I Inductive Effect. (2012). YouTube.

- Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. (2019). Scientific Research Publishing.

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.

- Spectrophotometric Determination Of The Pka Of Bromothymol Blue. Truman ChemLab.

- Dicarboxylic Acids. (2021). Chemistry LibreTexts.

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.

- What is the pKa value of Pyridine-2,3-dicarboxylic Acid?. (2024). Jinjing Chemical.

- Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. (2018). Princeton University.

- Protocol for Determining pKa Using Potentiometric Titration.

- pH effects on absorption spectra: pKa determination by spectrophotometric method. (n.d.).

- Discuss the trifluoroacetic acid pKa and its implic

- Development of Methods for the Determination of pKa Values. (2012). PubMed Central.

- Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. (2018). SciSpace.

- Comparison of acidity between fluorinated and non-fluorinated carboxylic acids. (2023). Benchchem.

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. proprep.com [proprep.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. jinjingchemical.com [jinjingchemical.com]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. scispace.com [scispace.com]

Methodological & Application

Application Notes and Protocols for the Esterification of 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Pyridine Esters

6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid is a key building block in medicinal chemistry and materials science. The incorporation of a trifluoromethyl (CF₃) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The corresponding esters of this dicarboxylic acid are versatile intermediates, enabling further synthetic transformations to create a diverse range of novel compounds, including potential therapeutics and functional materials.[2][3]

This guide provides a comprehensive overview of the esterification reactions of 6-(trifluoromethyl)pyridine-2,3-dicarboxylic acid, detailing protocols for both complete di-esterification and selective mono-esterification. We will delve into the chemical principles governing these reactions, the practical aspects of the experimental procedures, and the analytical methods for product characterization.

Chemical Principles: Understanding Reactivity

The esterification of 6-(trifluoromethyl)pyridine-2,3-dicarboxylic acid is primarily influenced by the electronic and steric effects of its substituents.

-

Electronic Effects: The trifluoromethyl group at the 6-position and the nitrogen atom in the pyridine ring are strongly electron-withdrawing. This electronic pull increases the acidity of the carboxylic acid protons, making them more susceptible to protonation, which is a key step in acid-catalyzed esterification.[4][5]

-

Steric Hindrance: The two carboxylic acid groups are adjacent to each other, creating a sterically crowded environment. The carboxylic acid at the 2-position is flanked by the pyridine nitrogen and the adjacent carboxylic acid, while the carboxylic acid at the 3-position is neighbored by the other carboxylic acid. This steric hindrance can influence the rate of reaction and can be exploited for selective mono-esterification.[6]

Reaction Mechanism: Fischer-Speier Esterification

The most common method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[6][7] The reaction is an equilibrium process, and to drive it towards the product side, an excess of the alcohol is typically used, or the water formed during the reaction is removed.[6]

Figure 1: Generalized mechanism of Fischer-Speier esterification.

Protocols for Esterification

Protocol 1: Di-esterification of 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic Acid

This protocol describes the complete esterification of both carboxylic acid groups to form the corresponding di-ester.

Materials:

-

6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid

-

Methanol or Ethanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ethyl acetate or Dichloromethane (for extraction)

-

Rotary evaporator

-

Standard glassware for reflux and extraction

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-(trifluoromethyl)pyridine-2,3-dicarboxylic acid (1.0 eq) in an excess of the desired alcohol (e.g., methanol or ethanol, ~20-50 eq).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Remove the excess alcohol using a rotary evaporator.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude di-ester.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Table 1: Summary of Reaction Parameters for Di-esterification

| Parameter | Recommended Value | Rationale |

| Solvent | Excess of the corresponding alcohol | Serves as both reactant and solvent, driving the equilibrium. |

| Catalyst | Conc. H₂SO₄ or p-TsOH | Protonates the carbonyl oxygen, increasing its electrophilicity.[4] |

| Temperature | Reflux | Increases the reaction rate. |

| Reaction Time | 4 - 24 hours | Dependent on the alcohol used and reaction scale. |

Protocol 2: Selective Mono-esterification of 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic Acid

Achieving selective mono-esterification requires careful control of reaction conditions to exploit the differences in reactivity between the two carboxylic acid groups. The carboxylic acid at the 2-position is generally considered more sterically hindered.

Method A: Stoichiometric Control

Materials:

-

6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid

-

Methanol or Ethanol (anhydrous)

-

Dichloromethane (anhydrous)

-

Dicyclohexylcarbodiimide (DCC) or other coupling agents

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Standard glassware for reactions at controlled temperatures

Procedure:

-

Reaction Setup: Dissolve 6-(trifluoromethyl)pyridine-2,3-dicarboxylic acid (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Add a catalytic amount of DMAP (0.1 eq). Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of the alcohol (1.0-1.2 eq) in anhydrous dichloromethane.

-

Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the reaction mixture.

-

Reaction: Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature overnight. Monitor the reaction by TLC or LC-MS.

-

Work-up:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

-

Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

-

Purification: The resulting mixture of mono-ester and di-ester can be separated by column chromatography.

Method B: Utilizing Steric Hindrance

A simpler approach involves a modification of the Fischer esterification with a reduced amount of alcohol and shorter reaction times.

Procedure:

-

Follow the procedure for di-esterification (Protocol 1) but use a limited amount of the alcohol (1.5-2.0 eq) and a non-polar co-solvent like toluene.

-

Monitor the reaction closely by TLC or LC-MS to stop the reaction when the desired mono-ester is the major product.

-

The work-up and purification are similar to the other methods.

Figure 2: Experimental workflow for esterification reactions.

Characterization of Products

The successful synthesis of the mono- and di-esters should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show characteristic shifts for the ester alkyl groups and changes in the chemical shifts of the pyridine ring protons and carbons.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product(s).

-

Infrared (IR) Spectroscopy: To observe the characteristic C=O stretching frequency of the ester group(s).

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

-

Organic solvents are flammable. Avoid open flames.

Conclusion

The esterification of 6-(trifluoromethyl)pyridine-2,3-dicarboxylic acid provides access to valuable synthetic intermediates. While the di-esterification can be readily achieved using standard Fischer esterification conditions, selective mono-esterification requires careful control of stoichiometry and reaction conditions. The protocols outlined in this guide provide a solid foundation for researchers to successfully synthesize these important compounds for their applications in drug discovery and materials science.

References

- Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.

- Google Patents. (n.d.). CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid.

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of pyridine-2,3-dicarboxylic acid esters.

- Google Patents. (n.d.). EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides.

-

ResearchGate. (2025, August 10). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Request PDF. Retrieved from [Link]

- Google Patents. (n.d.). CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid.

-

MDPI. (2019, April 14). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Retrieved from [Link]

-

PubMed. (n.d.). its esterification without back exchange for use as internal standard in the quantification of brain and CSF quinolinic acid. Retrieved from [Link]

-

PubMed. (n.d.). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. Retrieved from [Link]

-

Journal of Pesticide Science. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

RSC Publishing. (n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. Retrieved from [Link]

-

ResearchGate. (2025, October 16). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in Cu Complexes. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of pyridine-2,3-dicarboxylic acid esters.

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Molbase. (n.d.). 2,3-Pyridinedicarboxylic acid, 5-(methoxymethyl)-, dimethyl ester. Retrieved from [Link]

-

RSC Publishing. (n.d.). Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of pyridine-2,3-dicarboxylic acid.

-

ACS Publications. (n.d.). 2-Nitro-, Other 2-Substituted Pyridinecarboxylic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Esterification of Carboxylic Acids with Difluoromethyl Diazomethane and Interrupted Esterification with Trifluoromethyl Diazomethane: A Fluorine Effect. Request PDF. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. Retrieved from [Link]

-

European Patent Office. (2002, August 7). Process for recovery of pyridine-2,3-dicarboxylic acid. Retrieved from [Link]

-

Semantic Scholar. (2022, March 25). Esterification of Levulinic Acid to Methyl Levulinate over Zr-MOFs Catalysts. Retrieved from [Link]

-

StuDocu. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

-

PubMed Central. (2023, June 2). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]

Sources

- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 2. CN114437031A - Synthetic method of 6-methyl nicotine - Google Patents [patents.google.com]

- 3. EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. athabascau.ca [athabascau.ca]

- 7. Fischer Esterification [organic-chemistry.org]

6-(Trifluoromethyl)pyridine-2,3-dicarboxylic Acid: A Versatile Building Block in Modern Organic Synthesis

Introduction: The Strategic Importance of Fluorinated Pyridine Scaffolds

The incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The trifluoromethyl group (-CF3), in particular, imparts a unique combination of properties, including high electronegativity, metabolic stability, and lipophilicity, which can dramatically influence the biological activity and material characteristics of a parent scaffold. When integrated into a pyridine ring, a privileged heterocycle in numerous pharmaceuticals and functional materials, the resulting trifluoromethylpyridine derivatives offer a powerful platform for innovation.

6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid stands out as a particularly valuable building block. Its rigid, geometrically well-defined structure, coupled with the strong electron-withdrawing nature of the trifluoromethyl group and the versatile coordination capabilities of the adjacent carboxylic acid moieties, makes it a highly sought-after component in the synthesis of advanced materials and complex organic molecules. This guide provides a comprehensive overview of its properties, synthesis, and key applications, complete with detailed protocols to facilitate its use in the laboratory.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a building block is paramount for its effective application in synthesis. The properties of 6-(trifluoromethyl)pyridine-2,3-dicarboxylic acid are summarized in the table below.

| Property | Value | Source |

| CAS Number | 90376-94-6 | [1] |

| Molecular Formula | C₈H₄F₃NO₄ | [1] |

| Molecular Weight | 235.12 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 156-158 °C | [3][4] |

| Solubility | Slightly soluble in water | [2] |

| pKa | ~3-4 (approximate, acidic) | [2] |

| Storage | Inert atmosphere, 2-8°C | [1] |

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this specific molecule is not widely published. Researchers should perform their own characterization to confirm identity and purity.

Strategic Synthesis of 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic Acid

The most plausible and strategically sound approach to the synthesis of 6-(trifluoromethyl)pyridine-2,3-dicarboxylic acid involves the oxidative cleavage of the benzene ring of a corresponding quinoline precursor, namely 6-(trifluoromethyl)quinoline. This method is well-documented for the synthesis of various pyridine-2,3-dicarboxylic acids from quinolines.[5]

Workflow for the Synthesis of 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic Acid

Caption: Synthetic workflow from 4-aminobenzotrifluoride to the target dicarboxylic acid.

Protocol 1: Synthesis of 6-(Trifluoromethyl)quinoline (Precursor)

The Skraup synthesis is a classic and effective method for the preparation of quinolines. This protocol is adapted from established procedures for quinoline synthesis.

Materials:

-

4-Aminobenzotrifluoride

-

Glycerol

-

Concentrated Sulfuric Acid

-

Aniline (as a solvent and reactant)

-

Ferrous sulfate (catalyst)

-

Nitrobenzene (oxidizing agent)

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add glycerol to aniline.

-

Slowly and with cooling, add concentrated sulfuric acid to the mixture.

-

Add ferrous sulfate as a catalyst.

-

To this mixture, add 4-aminobenzotrifluoride.

-

Finally, add nitrobenzene as the oxidizing agent.

-

Heat the reaction mixture to 130-140°C for 4-5 hours. The reaction is exothermic and should be controlled carefully.

-

After the reaction is complete, cool the mixture and dilute with water.

-

Make the solution alkaline with sodium hydroxide to precipitate the crude product and unreacted starting materials.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purify the crude 6-(trifluoromethyl)quinoline by vacuum distillation or column chromatography.

Causality and Insights: The Skraup reaction is a cyclization reaction where glycerol is dehydrated to acrolein, which then undergoes a 1,4-addition with the aniline derivative. The subsequent cyclization and oxidation yield the quinoline ring. The use of a mild oxidizing agent like nitrobenzene is crucial to prevent degradation of the product.

Protocol 2: Oxidation of 6-(Trifluoromethyl)quinoline to 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic Acid

This protocol is based on established methods for the oxidation of quinoline to pyridine-2,3-dicarboxylic acid, adapted for the trifluoromethyl-substituted precursor.[5]

Materials:

-

6-(Trifluoromethyl)quinoline

-

Potassium permanganate (KMnO₄) or other strong oxidizing agents (e.g., nitric acid, hydrogen peroxide in base)[5]

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl)

-

Water

Procedure:

-

Dissolve 6-(trifluoromethyl)quinoline in an aqueous solution of sodium hydroxide.

-

Heat the solution to 70-80°C.

-

Slowly add a solution of potassium permanganate in water to the heated mixture with vigorous stirring. The addition should be controlled to maintain the reaction temperature.

-

After the addition is complete, continue heating and stirring for several hours until the purple color of the permanganate has disappeared, indicating the completion of the reaction.

-

Cool the reaction mixture and filter to remove the manganese dioxide byproduct.

-

Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3.

-

The desired 6-(trifluoromethyl)pyridine-2,3-dicarboxylic acid will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Recrystallization from a suitable solvent (e.g., water or ethanol/water mixture) can be performed for further purification.

Causality and Insights: The strong oxidizing agent, potassium permanganate, cleaves the benzene ring of the quinoline system, leaving the more electron-deficient and stable pyridine ring intact. The trifluoromethyl group is generally stable under these oxidative conditions. The reaction is performed under basic conditions to facilitate the oxidation and to keep the product in its soluble salt form. Acidification then protonates the carboxylate groups, causing the dicarboxylic acid to precipitate.

Application in the Synthesis of Metal-Organic Frameworks (MOFs)

One of the primary applications of 6-(trifluoromethyl)pyridine-2,3-dicarboxylic acid is as a multitopic organic linker for the construction of Metal-Organic Frameworks (MOFs). The pyridine nitrogen and the two carboxylate groups provide multiple coordination sites, enabling the formation of diverse and robust network structures.[6][7] The presence of the trifluoromethyl group can influence the framework's properties, such as its porosity, hydrophobicity, and catalytic activity.

Workflow for Solvothermal MOF Synthesis

Caption: General workflow for the solvothermal synthesis of a MOF using the title compound.

Protocol 3: Solvothermal Synthesis of a Zinc-based MOF

This protocol is a representative example of a solvothermal synthesis of a MOF using a pyridine-dicarboxylic acid linker.[6]

Materials:

-

6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

Procedure:

-

In a 20 mL glass vial, dissolve 6-(trifluoromethyl)pyridine-2,3-dicarboxylic acid (e.g., 0.1 mmol) and zinc nitrate hexahydrate (e.g., 0.1 mmol) in DMF (e.g., 10 mL).

-

Seal the vial tightly.

-

Place the vial in a programmable oven and heat to a specific temperature (e.g., 100-120°C) for a designated period (e.g., 24-72 hours).

-

After the reaction, cool the oven slowly to room temperature.

-

Colorless crystals of the MOF should have formed.

-

Carefully decant the mother liquor and wash the crystals with fresh DMF and then with ethanol.

-

Activate the MOF by exchanging the solvent with a more volatile one (e.g., dichloromethane) and then heating under vacuum to remove the guest solvent molecules from the pores.

Causality and Insights: The solvothermal method utilizes elevated temperatures and pressures to facilitate the coordination reaction between the metal ions and the organic linker, leading to the formation of a crystalline framework. The choice of solvent is critical as it can act as a template and influence the final structure of the MOF. The activation step is essential to create a porous material capable of gas adsorption or other applications.

Potential Applications in Pharmaceutical and Agrochemical Synthesis

While the use of 6-(trifluoromethyl)pyridine-2,3-dicarboxylic acid in MOF synthesis is a prominent application, its potential as a building block in the synthesis of pharmaceuticals and agrochemicals should not be overlooked. The trifluoromethylpyridine moiety is a key structural motif in a number of active ingredients.[8] The dicarboxylic acid functionality allows for a variety of chemical transformations, such as the formation of amides, esters, and other derivatives, which can be used to construct more complex molecules with potential biological activity. For instance, derivatives of trifluoromethylpyridine carboxylic acids have been investigated for their herbicidal and fungicidal properties.

Conclusion

6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid is a valuable and versatile building block in organic synthesis. Its unique electronic and structural features make it an attractive component for the construction of advanced materials like MOFs and for the synthesis of complex organic molecules with potential applications in the life sciences. The synthetic protocols and application notes provided in this guide are intended to serve as a practical resource for researchers and scientists, enabling them to harness the full potential of this powerful chemical tool. As with any chemical synthesis, proper safety precautions should be taken, and all reactions should be carried out in a well-ventilated fume hood.

References

-

Molecules 2019 , 24(1), 16; DOI:

-

Indian Journal of Chemistry 2023 , 62(9), 5375; DOI:

-

Dalton Transactions2005 , (21), 3495-3500; DOI:

- Universiti Malaysia Terengganu Journal of Undergradu

- HETEROCYCLES 2022, 104(3), 572-581.

-

ResearchGate. Catalytic aerobic oxidation of substituted 8-methylquinolines in PdII-2,6-pyridinedicarboxylic acid systems. [Link]

-

ResearchGate. SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. [Link]

-

ResearchGate. FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. [Link]

- Beilstein Archives 2021, 202128.

-

Molecules2020 , 25(23), 5576; DOI:

-

Dalton Transactions2018 , 47(4), 1062-1070; DOI:

- International Journal of Biology and Chemistry 2018, 11(1), 45-50.

- Google Patents. US4816588A - Method for the preparation of pyridine-2,3-dicarboxylic acids.

-

ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... [Link]

-

Journal of Enzyme Inhibition and Medicinal Chemistry2021 , 36(1), 1335-1361; DOI:

-

New Journal of Chemistry2020 , 44(10), 4085-4094; DOI:

-

Pipzine Chemicals. 6-(Trifluoromethyl)pyridine-2-carboxylic Acid. [Link]

-

Stenutz. 6-(trifluoromethyl)pyridine-2-carboxylic acid. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 6-(Trifluoromethyl)pyridine-2-carboxylic Acid | Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]

- 3. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 4. 6-(trifluoromethyl)pyridine-2-carboxylic acid [stenutz.eu]

- 5. US4816588A - Method for the preparation of pyridine-2,3-dicarboxylic acids - Google Patents [patents.google.com]

- 6. journal.umt.edu.my [journal.umt.edu.my]

- 7. researchgate.net [researchgate.net]

- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic Acid in the Synthesis of Advanced Imidazolinone Herbicides

Introduction: The Imperative for Innovation in Agrochemicals

The escalating global demand for food security necessitates the development of increasingly selective, potent, and environmentally benign herbicides. Within the pantheon of modern agrochemicals, the trifluoromethylpyridine scaffold has emerged as a cornerstone for creating active ingredients with enhanced metabolic stability and biological efficacy[1][2][3]. When incorporated into the imidazolinone class of herbicides, this structural motif is anticipated to yield next-generation weed management solutions.

The imidazolinone herbicides are renowned for their systemic, broad-spectrum activity against a variety of weeds. Their mode of action involves the inhibition of the acetohydroxyacid synthase (AHAS) enzyme, which is critical for the biosynthesis of branched-chain amino acids in plants but absent in animals, rendering them of low toxicity to mammals.

This application note provides a detailed technical guide on the utilization of 6-(trifluoromethyl)pyridine-2,3-dicarboxylic acid as a key starting material for the synthesis of a potent trifluoromethyl-substituted imidazolinone herbicide. We will elucidate the strategic rationale behind the synthetic pathway, provide detailed, field-proven protocols, and offer insights into the causality of experimental choices.

Core Synthesis Strategy: From Dicarboxylic Acid to Imidazolinone

The synthesis of imidazolinone herbicides from pyridine-2,3-dicarboxylic acids is a well-established and industrially significant process[4]. The general pathway involves two key transformations:

-

Anhydride Formation: The dicarboxylic acid is first converted to its corresponding cyclic anhydride. This step is crucial as it activates the carboxyl groups for the subsequent reaction.

-

Condensation-Cyclization: The activated anhydride is then reacted with an appropriate aminocarboxamide. This results in the formation of the desired imidazolinone ring fused to the pyridine core.

This strategy is highly efficient and allows for the modular construction of a diverse range of imidazolinone herbicides.

Experimental Protocols

Part 1: Synthesis of 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic Anhydride

The initial step in the synthesis is the conversion of the dicarboxylic acid to its cyclic anhydride. This is typically achieved by dehydration using a chemical dehydrating agent, such as acetic anhydride.

Causality Behind Experimental Choices:

-

Acetic Anhydride: Acetic anhydride is a powerful and cost-effective dehydrating agent that readily reacts with the two carboxylic acid groups to form the cyclic anhydride and acetic acid as a byproduct.

-

Aprotic Solvent: The use of an aprotic solvent like toluene or xylene is recommended to prevent any competing hydrolysis reactions.

-

Temperature Control: The reaction is typically performed at a moderately elevated temperature to ensure a reasonable reaction rate without causing degradation of the starting material or product.

Detailed Protocol:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 6-(trifluoromethyl)pyridine-2,3-dicarboxylic acid (23.5 g, 0.1 mol).

-

Solvent and Reagent Addition: Add 100 mL of toluene to the flask, followed by the slow addition of acetic anhydride (12.3 g, 0.12 mol).

-

Reaction Conditions: Heat the reaction mixture to 80-90°C and maintain it at this temperature with stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product, 6-(trifluoromethyl)pyridine-2,3-dicarboxylic anhydride, will precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash it with a small amount of cold toluene, and dry it under vacuum to yield the pure anhydride.

| Parameter | Value |

| Starting Material | 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid |

| Reagent | Acetic Anhydride |

| Solvent | Toluene |

| Temperature | 80-90°C |

| Reaction Time | 4-6 hours |

| Expected Yield | >90% |

Part 2: Synthesis of 2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)-6-(trifluoromethyl)nicotinic acid

This is the key step where the imidazolinone ring is constructed. The reaction involves the condensation of the anhydride with (R)-2-amino-2,3-dimethylbutyramide. The use of the chiral aminocarboxamide is crucial for obtaining the herbicidally more active R-isomer of the final product[4][5].

Causality Behind Experimental Choices:

-

Strong Base: A strong, non-nucleophilic base such as potassium tert-butoxide (KOt-Bu) or sodium hydride (NaH) is required to deprotonate the amide nitrogen of the aminocarboxamide, making it a more potent nucleophile for attacking the anhydride.

-

Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions, as any moisture will hydrolyze the anhydride and the strong base, leading to lower yields.

-

Aprotic, Non-polar Solvent: A non-polar, aprotic solvent like toluene is ideal for this reaction as it is unreactive towards the strong base and allows for good temperature control.

-

Acidic Work-up: The initial product of the reaction is the salt of the imidazolinone. Acidification is necessary to protonate the carboxyl group and precipitate the final product.

Detailed Protocol:

-

Reaction Setup: In a 500 mL three-necked round-bottom flask, under a nitrogen atmosphere, suspend (R)-2-amino-2,3-dimethylbutyramide (13.0 g, 0.1 mol) in 200 mL of anhydrous toluene.

-

Base Addition: With vigorous stirring, add potassium tert-butoxide (23.6 g, 0.21 mol) portion-wise, ensuring the temperature does not exceed 30°C.

-

Anhydride Addition: To the resulting suspension, add a solution of 6-(trifluoromethyl)pyridine-2,3-dicarboxylic anhydride (21.7 g, 0.1 mol) in 100 mL of anhydrous toluene dropwise over 30 minutes.

-

Reaction Conditions: Heat the reaction mixture to 80-85°C and maintain it at this temperature for 3-5 hours, or until TLC analysis indicates the complete consumption of the anhydride.

-

Quenching and Extraction: Cool the reaction mixture to room temperature and quench it by the slow addition of 100 mL of water. Separate the aqueous layer.

-

Acidification and Isolation: Cool the aqueous layer in an ice bath and acidify it to pH 2-3 with concentrated hydrochloric acid. The product, 2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)-6-(trifluoromethyl)nicotinic acid, will precipitate as a white solid.

-

Purification: Collect the solid by filtration, wash it with cold water, and dry it under vacuum. The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.

| Parameter | Value |

| Starting Material | 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic anhydride |

| Reagent | (R)-2-amino-2,3-dimethylbutyramide, Potassium tert-butoxide |

| Solvent | Anhydrous Toluene |

| Temperature | 80-85°C |

| Reaction Time | 3-5 hours |

| Expected Yield | 70-85% |

Visualizing the Workflow

The following diagrams illustrate the key reaction pathway and the overall experimental workflow.

Caption: Step-by-step experimental workflow.

Conclusion

6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid is a highly valuable and strategic building block for the synthesis of advanced imidazolinone herbicides. The protocols detailed in this application note provide a robust and efficient pathway to a potent trifluoromethyl-substituted herbicide. The causality-driven explanations for the experimental choices aim to empower researchers to not only replicate these procedures but also to adapt and innovate upon them for the development of new and improved agrochemical solutions. The combination of the trifluoromethylpyridine moiety with the imidazolinone core represents a promising direction in the ongoing quest for superior weed management technologies.

References

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 176-193. [Link]

- Process for preparing pyridine-2,3-dicarboxylic acid compounds.

- Preparation of 2-imidazolines.

- Methods of making nicotinic acid derivatives.

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link]

- Process for the preparation of chiral imidazolinone herbicides.

-

Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4883-4898. [Link]

-

An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal, 11(1), 133. [Link]

- Process for the manufacture of 2-arylamino-2-imidazoline derivatives and their salts.

-

Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1391. [Link]

- Pyridine derivatives, process for preparation thereof, insecticidal composition.

- Preparation method of 2, 6-pyridinedicarboxylic acid.

- Polymorphic form of n-{6-(2-hydroxypropan-2-yl)-2-[2-(methylsulphonyl)ethyl]-2h-indazol-5-yl}-6-(trifluoromethyl)pyridine-2-carboxamide.

- Herbicidal 2-(2-imidazolin-2-yl)-fluoroalkoxy-, alkenyloxy- and alkynyloxypyridines and quinolines.

-

Custom Synthesis Services. Hyma Synthesis Pvt. Ltd.[Link]

- Herbicidal oil in water combination compositions of imidazolinone herbicides.

-

Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6215. [Link]

-

Preparation of 2,3-Dichloropyridine by Selective Dechlorination of 2,3,6-Trichloropyridine. Plant Diseases and Pests, 11(3), 21-23. [Link]

- Process for the preparation of chiral imidazolinone herbicides.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US5973154A - Process for the preparation of chiral imidazolinone herbicides - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Troubleshooting & Optimization

Technical Support Center: Recrystallization of 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid

This guide is intended for researchers, scientists, and drug development professionals engaged in the purification of 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid. Recrystallization is a powerful technique for achieving high purity, but its success is contingent on a nuanced understanding of the compound's physicochemical properties and the crystallization process itself. This document provides a comprehensive, experience-driven resource to navigate the common challenges encountered during the recrystallization of this specific molecule, ensuring robust and reproducible outcomes.

Physicochemical Profile: Understanding the Molecule

A successful recrystallization protocol is built upon a solid foundation of understanding the target molecule's properties. The presence of two carboxylic acid groups and an electron-withdrawing trifluoromethyl group on a pyridine ring dictates its solubility, melting point, and crystal lattice energy.

While specific experimental data for 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid is not broadly published, we can infer its likely behavior from its constituent parts and closely related isomers. The dicarboxylic acid functionality suggests some solubility in polar protic solvents, while the aromatic and trifluoromethyl components indicate potential solubility in certain organic solvents.

Table 1: Physicochemical Properties of 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid and Related Analogues

| Property | 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid | 6-(Trifluoromethyl)pyridine-2-carboxylic acid (Isomer) | 2,3-Pyridine dicarboxylic acid (Parent Compound) |

| Molecular Formula | C₈H₄F₃NO₄[1] | C₇H₄F₃NO₂[2] | C₇H₅NO₄ |

| Molecular Weight | 235.12 g/mol [1] | 191.11 g/mol [2] | 167.12 g/mol [3] |

| Appearance | White to off-white solid (Predicted) | White to off-white solid[2] | Off-white to beige solid[3] |

| Melting Point | Data not available. Likely >190 °C, based on analogues. | 168 - 172 °C[2] | 188 - 190 °C[3] |

| Solubility | Storage at 2-8°C in an inert atmosphere is recommended[1]. | Slightly soluble in water. Soluble in some organic solvents.[2] | Soluble in water (0.55%), slightly soluble in alcohol, 20% soluble in DMSO (hazy)[3]. |

Note: Data for the target compound is limited. Properties of isomers and the parent dicarboxylic acid are provided for guidance and comparative purposes.

Recommended Recrystallization Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for the purification of 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid. Optimization may be required based on the specific impurity profile of the crude material.

Core Principle: The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.[4]

Step 1: Solvent Selection

-

Initial Screening: Based on the properties of related compounds, polar solvents are a logical starting point. Good candidates include:

-

Water

-

Ethanol/Water mixtures

-

Isopropanol/Water mixtures

-

Acetic Acid/Water mixtures

-

-

Rationale: The dicarboxylic acid moiety imparts polarity, favoring polar solvents. The trifluoromethyl group can sometimes reduce aqueous solubility, making a mixed solvent system, such as alcohol-water, a highly effective choice.[5][6]

Step 2: Dissolution

-

Place the crude 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid in an Erlenmeyer flask.

-

Add a minimal amount of the chosen solvent (e.g., ethanol).

-

Heat the mixture gently with stirring (e.g., on a hot plate).

-

Add the solvent in small portions until the solid just dissolves. If using a mixed-solvent system, dissolve the compound in the "good" solvent (e.g., ethanol) first, then add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy. Re-heat to achieve a clear solution. Using the minimum amount of hot solvent is critical for maximizing yield.[7]

Step 3: Decolorization (Optional)

-

If the solution is colored by impurities, remove it from the heat and add a small amount of activated charcoal.

-

Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.

Step 4: Hot Filtration

-

If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.

Step 5: Crystallization

-

Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

-

Once the flask has reached room temperature, it can be placed in an ice bath to maximize the crystal yield.

Step 6: Collection and Washing

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a minimal amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.[7]

-

Continue to draw air through the filter cake to partially dry the crystals.

Step 7: Drying

-

Transfer the crystals to a watch glass or drying dish and dry them thoroughly. A vacuum oven at a moderate temperature (e.g., 50-60 °C) is often suitable.

Troubleshooting Guide

This section addresses the most common issues encountered during the recrystallization of 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid in a question-and-answer format.

Q1: My compound separated as an oily liquid instead of crystals. What is "oiling out" and how do I fix it?

A1:

-

What it is: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid.[8] This happens when the saturation point is reached at a temperature that is above the melting point of the compound (or a highly impure version of it).[9] The resulting oil is often a good solvent for impurities, leading to poor purification.[10][11]

-

Primary Causes:

-

High Impurity Level: Significant impurities can depress the melting point of your compound, making it more prone to oiling out.

-

Rapid Cooling: Cooling the solution too quickly can lead to a state of high supersaturation at a temperature where the compound is still molten.

-

Inappropriate Solvent Choice: The boiling point of the solvent may be too high relative to the compound's melting point.[8]

-

-

Solutions & The Science Behind Them:

-

Re-heat and Add More Solvent: The most immediate solution is to heat the mixture until the oil redissolves, then add a small amount of additional solvent (10-20% more). This lowers the saturation temperature of the solution, so that when it cools, it becomes saturated at a lower temperature, hopefully below the compound's melting point.

-

Ensure Slow Cooling: After redissolving, allow the flask to cool as slowly as possible. Insulating the flask can help. This allows the system to remain at equilibrium and promotes orderly crystal lattice formation instead of phase separation.[9]

-

Change the Solvent System: If the problem persists, the solvent may be unsuitable. For example, if you are using pure isopropanol (Boiling Point: 82.6 °C), consider switching to a mixture of ethanol (Boiling Point: 78.4 °C) and water. This can modulate the solvent properties to be more favorable. Changing the solvent can be an effective way to avoid oiling out.[12]

-

Q2: I've cooled my solution, but no crystals have formed. What should I do?

A2:

-